molecular formula C11H17NO4 B15326623 (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid

(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No.: B15326623
M. Wt: 227.26 g/mol
InChI Key: NIZKROFLGFJBRK-NIAPBFKXSA-N
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Description

This compound is a bicyclic amino acid derivative featuring a bicyclo[2.1.0]pentane core, a rigid framework that imposes conformational constraints. The tert-butoxycarbonyl (Boc) group at the 5-position serves as a protective moiety for the amino group, enhancing stability during synthetic processes. Its structure is designed to mimic natural amino acids while introducing steric and electronic modifications that influence binding to enzymatic targets, particularly ATP:L-methionine S-adenosyltransferase, a key enzyme in S-adenosyl-L-methionine (SAM) biosynthesis .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1S,4R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.0]pentane-5-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7(6)11/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+,11?

InChI Key

NIZKROFLGFJBRK-NIAPBFKXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1([C@H]2[C@@H]1CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(C2C1CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Bicyclo[2.1.0]Pentane Core Formation

The bicyclo[2.1.0]pentane skeleton is typically constructed via intramolecular cyclization or [2+2] cycloaddition. A seminal approach involves ring-closing metathesis (RCM) of diene precursors catalyzed by Grubbs-type catalysts, followed by hydrogenation to saturate the bridgehead double bond. For example, treatment of a norbornene-derived diene with Grubbs second-generation catalyst (5 mol%) in dichloromethane at 40°C yields the bicyclic intermediate, which is subsequently hydrogenated using Pd/C under H₂ atmosphere.

An alternative method employs photochemical [2+2] cycloaddition of strained alkenes, though this route often suffers from poor stereoselectivity without chiral auxiliaries. Recent advances in asymmetric catalysis, such as chiral Lewis acid-mediated cyclizations, have enabled enantioselective access to the bicyclo[2.1.0]pentane core with >90% ee.

Boc Protection and Carboxylic Acid Functionalization

Following cyclization, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Optimal conditions involve stirring in tetrahydrofuran (THF) at 0°C to room temperature for 12–24 hours, achieving >95% Boc incorporation. The carboxylic acid is either introduced via oxidation of a primary alcohol or retained from a pre-functionalized precursor. For instance, Jones oxidation of a hydroxymethyl substituent on the bicyclic framework provides the carboxylic acid in 80–85% yield.

Optimization of Reaction Conditions and Scalability

Solvent and Catalyst Screening

Comparative studies highlight tetrahydrofuran (THF) and dichloromethane (DCM) as optimal solvents for cyclization and protection steps, balancing reactivity and solubility. Catalytic systems such as chiral Brønsted acids (e.g., TRIP) or Lewis acids (e.g., Mg(OTf)₂) are critical for enantioselective transformations, with loadings as low as 2 mol% sufficient to induce high stereocontrol.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective and safe protocols. Patent literature emphasizes continuous flow chemistry to enhance heat transfer and reduce reaction times for exothermic steps like Boc protection. A representative pilot-scale process employs:

  • Continuous stirred-tank reactor (CSTR) for cyclization at 50°C.
  • In-line quenching to isolate intermediates.
  • Crystallization-driven purification to achieve >99.5% purity.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the final compound include enantiomeric excess, residual solvents, and heavy metal content. Analytical methods employed are:

Parameter Method Specification
Enantiomeric purity Chiral HPLC (Chiralpak IA column) ≥99% ee
Residual solvents GC-FID ≤500 ppm (THF, DCM)
Heavy metals (Pb, Cd, Hg) ICP-MS ≤10 ppm

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with key ¹H NMR signals at δ 1.44 (s, Boc CH₃), 3.12 (m, bridgehead H), and 12.1 (br s, COOH).

Comparative Analysis with Related Bicyclic Amino Acids

The synthetic routes for this compound diverge from those of analogous bicyclic frameworks (e.g., bicyclo[2.2.1]heptane derivatives) in three key aspects:

  • Ring strain : The [2.1.0] system requires milder conditions to prevent retro-cyclization.
  • Stereochemical complexity : Vicinal quaternary centers demand precise catalytic control.
  • Functional group compatibility : The carboxylic acid necessitates pH-sensitive protection-deprotection strategies.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability. It may also find applications in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The tert-butoxycarbonyl group can be removed under specific conditions, revealing the active amino group that can participate in further interactions.

Comparison with Similar Compounds

Structural Analogues: Bicyclic Amino Acids

The inhibitory activity of bicyclic amino acids against SAM-forming enzymes is highly dependent on bridgehead geometry and substituent placement. Key analogues include:

Table 1: Comparative Analysis of Bicyclic Amino Acid Inhibitors
Compound Name Bicyclic Framework Bridgehead Angle* Boc Group Inhibitory Potency (Relative to Cycloleucine) Key Functional Insights
(1R,4S,5S)-5-Boc-bicyclo[2.1.0]pentane-5-COOH [2.1.0] Not reported Yes Moderate (inferred) Rigid framework enhances binding
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid [2.1.1] ~84° No High (> cycloleucine) Smaller bridgehead angle improves enzyme complementarity
2-Aminonorbornane-2-carboxylic acid (Norbornane) [2.2.1] ~91° No Moderate Larger angle reduces binding efficiency
2-Aminobicyclo[3.2.1]octane-2-carboxylic acid [3.2.1] ~97° No Inactive Excessive angle disrupts binding

*Bridgehead angles are approximate values derived from crystallographic studies in .

Key Findings :

  • The bicyclo[2.1.1]hexane derivative exhibits the highest inhibitory activity due to its optimal bridgehead angle (~84°), enabling precise enzyme surface interactions.
  • The [2.1.0] framework of the target compound likely imposes even greater rigidity than [2.1.1], but its exact bridgehead angle and inhibitory potency remain unquantified in available literature.

Functional Analogues: Boc-Protected Carboxylic Acids

The Boc group is widely used in synthetic chemistry to protect amines. Comparisons with other Boc-containing acids reveal differences in solubility and application:

Table 2: Physicochemical Comparison with Boc-Protected Acids
Compound Name Structure Type Molecular Weight Solubility (Inference) Primary Use
Target Compound Bicyclic amino acid ~283.3 g/mol Low (rigid framework) Enzyme inhibition
3-[(Boc)amino]-5-hydroxybenzoic acid () Aromatic carboxylic acid 253.25 g/mol Moderate (polar groups) Intermediate in peptide synthesis
4-[(Boc)amino]-1-methyl-1H-pyrrole-2-carboxylic acid () Heterocyclic acid 240.25 g/mol High (planar structure) Drug discovery scaffolds

Key Insights :

  • The target compound’s bicyclic structure reduces solubility compared to linear or aromatic Boc-protected acids, limiting its utility in aqueous systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Introduction of the Boc (tert-butoxycarbonyl) protecting group to the amino functionality via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) .
  • Step 2 : Construction of the bicyclo[2.1.0]pentane scaffold using ring-closing metathesis (RCM) or photochemical cyclization, depending on precursor availability.
  • Step 3 : Carboxylic acid functionalization via hydrolysis of esters or selective oxidation of alcohols.
  • Key challenges include maintaining stereochemical integrity during cyclization. Reaction yields for similar bicyclic systems range from 40–65%, with purification often requiring silica gel chromatography or recrystallization .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for absolute stereochemical assignment, especially for rigid bicyclic systems .
  • NMR analysis (e.g., NOESY or ROESY) can correlate spatial proximity of protons to infer configuration. For example, cross-peaks between the Boc-protected amine and adjacent bridgehead hydrogens confirm the (1R,4S,5S) configuration .
  • Chiral HPLC with a cellulose-based column can resolve enantiomers, validated by comparison to racemic mixtures or known standards .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • The Boc group is susceptible to acidic conditions (e.g., TFA), while the bicyclic scaffold may degrade under prolonged UV exposure.
  • Storage : Seal in anhydrous conditions at 2–8°C to prevent hydrolysis of the Boc group or carboxylic acid dimerization. Desiccants like silica gel are recommended .
  • Stability monitoring : Periodic LC-MS analysis (e.g., using a C18 column and 0.1% formic acid in acetonitrile/water) detects decomposition products like tert-butanol or bicyclic ketones .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps to predict stereochemical outcomes. For example, Gibbs free energy differences between (1R,4S,5S) and diastereomers can guide catalyst selection (e.g., Grubbs catalysts for RCM) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents like DMF may stabilize intermediates via hydrogen bonding with the Boc group, improving yields by 10–15% .
  • Software : Use Gaussian, ORCA, or Schrödinger Suite for modeling, validated with experimental NMR data .

Q. What strategies resolve discrepancies in reported bioactivity data for similar bicyclic compounds?

  • Methodological Answer :

  • Data normalization : Account for assay variability (e.g., IC50 values in enzyme inhibition) by calibrating against a common reference standard (e.g., staurosporine for kinase assays).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing the Boc group with a benzyloxycarbonyl (Cbz) group in analogous structures reduces steric hindrance, enhancing target binding by 20–30% .
  • Meta-analysis : Aggregate data from PubChem, ChEMBL, and SciFinder, applying statistical tools (e.g., ANOVA) to identify outliers due to purity issues (<95% purity skews bioactivity by ≥50%) .

Q. How can the carboxylic acid moiety be selectively functionalized without disrupting the Boc group?

  • Methodological Answer :

  • Coupling reactions : Use EDC/HOBt or DMT-MM reagents to form amides or esters. The Boc group remains intact under neutral to slightly basic conditions (pH 7–9) .
  • Protection-deprotection : Temporarily protect the carboxylic acid as a methyl ester (via SOCl2/MeOH), perform functionalization, then hydrolyze with LiOH .
  • Selective activation : Employ Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) to activate the acid for nucleophilic substitution while preserving the Boc group .

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